molecular formula C14H20N4O2S B5514052 7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine

7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B5514052
M. Wt: 308.40 g/mol
InChI Key: QOKLZLSXHFANDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of dimethylaminovinyl derivatives with different reagents. For example, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines can react with hydrazine in acetic acid, leading to the formation of various derivatives based on the conditions and starting materials used (Selleri et al., 1995).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be complex, with various substituents affecting their configuration and reactivity. Structural elucidation often involves NMR spectroscopy and X-ray diffraction analysis, providing detailed insights into the arrangement of atoms and the stereochemistry of the compounds (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, leading to different derivatives with distinct properties. For instance, their reaction with hydrazine hydrate can lead to intramolecular cyclization, producing novel pyrazolo[1,5-a]pyrimidine derivatives. These reactions are influenced by the nature of the substituents and the reaction conditions (Aggarwal et al., 2011).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and crystalline structure, can vary significantly based on their molecular structure. These properties are crucial for determining their suitability in different applications and for their handling and storage (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group reactivity, are essential for understanding the behavior of pyrazolo[1,5-a]pyrimidines in chemical reactions. These properties are influenced by the molecular structure and the presence of different functional groups on the pyrazolo[1,5-a]pyrimidine framework (Bruni et al., 1994).

Mechanism of Action

The mechanism of action of pyrimidines involves inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards of the compound can be determined by its biological activities. Some novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition . They also showed promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions in the research of pyrimidines involve the development of new efficient anti-bacterial agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-4-12-9-13(17-5-7-21(19,20)8-6-17)18-14(15-12)10(2)11(3)16-18/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKLZLSXHFANDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)N3CCS(=O)(=O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1,1-Dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine

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